Cas no 13908-02-6 (1-tert-butyl-3-(2-chloroethyl)urea)

1-tert-Butyl-3-(2-chloroethyl)urea is a specialized organic compound featuring a tert-butyl group and a chloroethyl moiety attached to a urea backbone. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules. The chloroethyl group offers a versatile handle for further functionalization, while the tert-butyl substituent enhances steric stability. Its well-defined molecular architecture makes it valuable in pharmaceutical and agrochemical research, where precise control over reactivity is essential. The compound is typically handled under controlled conditions due to the presence of the reactive chloroethyl group. It is supplied with high purity to ensure consistency in synthetic workflows.
1-tert-butyl-3-(2-chloroethyl)urea structure
13908-02-6 structure
Product name:1-tert-butyl-3-(2-chloroethyl)urea
CAS No:13908-02-6
MF:C7H15ClN2O
MW:178.659800767899
CID:230496
PubChem ID:294163

1-tert-butyl-3-(2-chloroethyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(2-chloroethyl)-N'-(1,1-dimethylethyl)-
    • 1-tert-butyl-3-(2-chloroethyl)urea
    • SCHEMBL2958802
    • 1-(tert-butyl)-3-(2-chloroethyl)urea
    • NSC-162151
    • NSC162151
    • DTXSID60303802
    • AKOS008937194
    • 13908-02-6
    • Urea, N-(2-chloroethyl)-N'-(1,1-dimethylethyl)-
    • n-(tert-butyl)-n'-(2-chloroethyl)urea
    • GKCWAQWESJZYIT-UHFFFAOYSA-N
    • CS-0225086
    • EN300-122652
    • Inchi: InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11)
    • InChI Key: GKCWAQWESJZYIT-UHFFFAOYSA-N
    • SMILES: ClCCNC(NC(C)(C)C)=O

Computed Properties

  • Exact Mass: 178.08745
  • Monoisotopic Mass: 178.087291
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.049
  • Boiling Point: 313.6°Cat760mmHg
  • Flash Point: 143.4°C
  • Refractive Index: 1.458
  • PSA: 41.13

1-tert-butyl-3-(2-chloroethyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122652-5.0g
1-tert-butyl-3-(2-chloroethyl)urea
13908-02-6 95%
5.0g
$1530.0 2023-02-15
Enamine
EN300-122652-0.1g
1-tert-butyl-3-(2-chloroethyl)urea
13908-02-6 95%
0.1g
$152.0 2023-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295756-50mg
1-tert-Butyl-3-(2-chloroethyl)urea
13908-02-6 95%
50mg
¥2721 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295756-5g
1-tert-Butyl-3-(2-chloroethyl)urea
13908-02-6 95%
5g
¥35802 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295756-500mg
1-tert-Butyl-3-(2-chloroethyl)urea
13908-02-6 95%
500mg
¥10250 2023-04-15
Enamine
EN300-122652-0.25g
1-tert-butyl-3-(2-chloroethyl)urea
13908-02-6 95%
0.25g
$216.0 2023-02-15
Enamine
EN300-122652-10000mg
1-tert-butyl-3-(2-chloroethyl)urea
13908-02-6 95.0%
10000mg
$2269.0 2023-10-02
1PlusChem
1P001AMC-500mg
Urea, N-(2-chloroethyl)-N'-(1,1-dimethylethyl)-
13908-02-6 95%
500mg
$559.00 2025-02-19
1PlusChem
1P001AMC-2.5g
Urea, N-(2-chloroethyl)-N'-(1,1-dimethylethyl)-
13908-02-6 95%
2.5g
$1340.00 2024-06-21
Aaron
AR001AUO-2.5g
Urea, N-(2-chloroethyl)-N'-(1,1-dimethylethyl)-
13908-02-6 95%
2.5g
$1447.00 2023-12-16

Additional information on 1-tert-butyl-3-(2-chloroethyl)urea

Comprehensive Analysis of 1-tert-butyl-3-(2-chloroethyl)urea (CAS No. 13908-02-6): Properties, Applications, and Industry Insights

1-tert-butyl-3-(2-chloroethyl)urea (CAS No. 13908-02-6) is a specialized organic compound with a unique molecular structure, combining a tert-butyl group and a chloroethyl moiety linked via a urea backbone. This configuration grants it distinct chemical properties, making it valuable in synthetic chemistry, pharmaceutical intermediates, and material science. Researchers and manufacturers frequently seek information on its synthesis methods, solubility, and stability under various conditions, reflecting its relevance in advanced applications.

The compound’s CAS No. 13908-02-6 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Recent trends highlight growing interest in urea derivatives for sustainable agrochemicals and biodegradable polymers, aligning with global demands for eco-friendly solutions. Questions like "How to optimize the yield of 1-tert-butyl-3-(2-chloroethyl)urea?" or "What are its compatibility profiles with common solvents?" dominate technical forums, underscoring its practical significance.

From a molecular perspective, the tert-butyl group enhances steric hindrance, influencing reactivity in nucleophilic substitutions, while the chloroethyl segment offers versatility for further functionalization. Such features make it a candidate for cross-coupling reactions and peptide modifications. Analytical techniques like HPLC and NMR spectroscopy are essential for purity assessment, a topic frequently queried by quality control professionals.

In industrial contexts, 13908-02-6 is often explored for its role in high-performance coatings and adhesive formulations, where its thermal stability is advantageous. Discussions on platforms like ResearchGate emphasize its potential in click chemistry, a hotspot in modern synthetic strategies. Safety data sheets (SDS) for this compound are also widely searched, reflecting compliance awareness in handling and storage.

Emerging applications in drug delivery systems have further propelled interest, particularly in designing pH-sensitive carriers. The compound’s ability to form hydrogen bonds aligns with biomaterial research, addressing queries such as "Can 1-tert-butyl-3-(2-chloroethyl)urea enhance polymer biodegradability?" Sustainable chemistry initiatives drive innovation around such derivatives, with patents highlighting novel catalytic routes.

To conclude, 1-tert-butyl-3-(2-chloroethyl)urea (CAS No. 13908-02-6) exemplifies the intersection of fundamental research and industrial utility. Its adaptability across domains—from organic synthesis to green chemistry—ensures its continued relevance. As laboratories prioritize efficient scaling and waste reduction, this compound’s role in streamlined processes will likely expand, answering tomorrow’s scientific challenges.

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